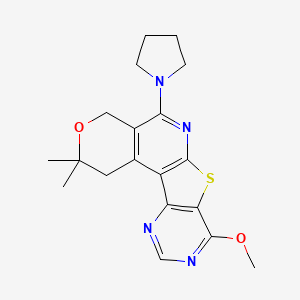
Agn-PC-0loicj
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0loicj is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0loicj typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation methods can be broadly categorized into template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its own set of advantages and challenges, and the choice of method depends on the desired properties of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. Techniques such as chemical reduction using inorganic and organic reducing agents are commonly employed . These methods are optimized to minimize costs and maximize efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0loicj undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the compound’s unique molecular structure, which allows it to interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ascorbate, elemental hydrogen, polyol sodium borohydride, sodium citrate, and the Tollens reagent . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms with varying degrees of saturation .
Scientific Research Applications
Agn-PC-0loicj has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, this compound is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of Agn-PC-0loicj involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Agn-PC-0loicj can be compared with other similar compounds, such as silver nanoparticles and other silver-based compounds . While these compounds share some common properties, this compound is unique in its specific molecular structure and its ability to participate in a wider range of chemical reactions . This uniqueness makes it a valuable compound for various scientific and industrial applications.
List of Similar Compounds:- Silver nanoparticles
- Silver nitrate
- Silver chloride
- Silver sulfide
Properties
CAS No. |
4893-75-8 |
|---|---|
Molecular Formula |
C19H22N4O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
13-methoxy-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C19H22N4O2S/c1-19(2)8-11-12(9-25-19)16(23-6-4-5-7-23)22-18-13(11)14-15(26-18)17(24-3)21-10-20-14/h10H,4-9H2,1-3H3 |
InChI Key |
UBYPYEQGRAEHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)OC)N5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















